Benzyl 3-oxoazocane-1-carboxylate
Description
Benzyl 3-oxoazocane-1-carboxylate (CAS 2010091-12-8) is an eight-membered cyclic amine (azocane) derivative featuring a ketone group at the 3-position and a benzyl ester moiety at the 1-position. Its structure combines the conformational flexibility of an azocane ring with the reactivity of both carbonyl and ester functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 3-oxoazocane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-9-5-2-6-10-16(11-14)15(18)19-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
PGZIPLFWYCLYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-oxoazocane-1-carboxylate typically involves the reaction of azocane derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxoazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted azocane derivatives.
Scientific Research Applications
Benzyl 3-oxoazocane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzyl 3-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives
Ring Size and Strain
- Azocane (8-membered ring) : Exhibits lower ring strain compared to smaller analogs like azetidine (4-membered), enabling greater conformational flexibility. This makes it suitable for synthesizing molecules requiring adaptable frameworks .
- Azetidine (4-membered ring) : High strain increases reactivity, favoring ring-opening reactions or nucleophilic attacks at the carbonyl group .
- Bicyclic Systems : The fused rings in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate introduce steric constraints, limiting accessibility to reactive sites but enhancing stereochemical control .
Functional Group Positioning
- The 3-oxo group in azocane and azetidine derivatives directs reactivity toward the ketone (e.g., nucleophilic additions or reductions).
- The benzyl ester group in all compounds facilitates deprotection under hydrogenation or acidic conditions, enabling downstream functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
